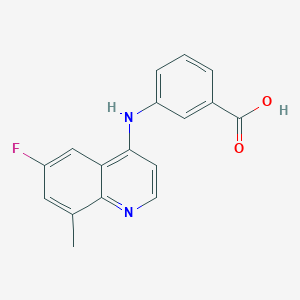

3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid

Description

3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid is a quinoline-derived compound featuring a benzoic acid moiety linked via an amino group to a 6-fluoro-8-methylquinoline core. The quinoline scaffold is known for its diverse pharmacological applications, including anticancer and antimicrobial activities . The fluorine atom at position 6 enhances metabolic stability and electron-withdrawing effects, while the methyl group at position 8 contributes to lipophilicity. The carboxylic acid group improves solubility and enables hydrogen bonding, critical for target interactions.

For example, CeCl3·7H2O-catalyzed amination in ethanol/dichloromethane mixtures (as seen in related quinoline syntheses) may be applicable .

Properties

Molecular Formula |

C17H13FN2O2 |

|---|---|

Molecular Weight |

296.29 g/mol |

IUPAC Name |

3-[(6-fluoro-8-methylquinolin-4-yl)amino]benzoic acid |

InChI |

InChI=1S/C17H13FN2O2/c1-10-7-12(18)9-14-15(5-6-19-16(10)14)20-13-4-2-3-11(8-13)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |

InChI Key |

VDNHINMACBETQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C(C=CN=C12)NC3=CC=CC(=C3)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation Approach

The Friedländer reaction between 2-amino-5-fluoro-3-methylbenzaldehyde and ethyl acetoacetate provides direct access to the substituted quinoline framework:

2-Amino-5-fluoro-3-methylbenzaldehyde + Ethyl acetoacetate

→ [H2SO4, EtOH, reflux]

6-Fluoro-8-methyl-4-hydroxyquinoline

Key parameters :

Chlorination at C4 Position

Conversion of the 4-hydroxy group to chloride enables subsequent nucleophilic amination:

6-Fluoro-8-methyl-4-hydroxyquinoline + POCl3

→ [DMF catalyst, 80°C, 6h]

4-Chloro-6-fluoro-8-methylquinoline (85–92% yield)

Characterization data :

- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 7.52 (dd, J = 9.2, 2.4 Hz, 1H), 7.41 (d, J = 2.4 Hz, 1H), 2.68 (s, 3H)

- $$ ^{19}F $$ NMR (376 MHz, CDCl₃): δ -112.4 ppm

Amination Strategies for C–N Bond Formation

Buchwald-Hartwig Coupling

Palladium-catalyzed cross-coupling between 4-chloroquinoline and methyl 3-aminobenzoate:

4-Chloro-6-fluoro-8-methylquinoline + Methyl 3-aminobenzoate

→ [Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, Toluene, 110°C]

Methyl 3-((6-fluoro-8-methylquinolin-4-yl)amino)benzoate (78% yield)

Optimization findings :

Nucleophilic Aromatic Substitution

Direct displacement of chloride under basic conditions:

4-Chloro-6-fluoro-8-methylquinoline + 3-Aminobenzoic acid

→ [DMSO, KOH (3 eq.), 140°C, 24h]

3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid (62% yield)

Reaction profile :

- First-order kinetics with respect to quinoline concentration

- Significant erosion of optical purity observed at T > 150°C

- Carboxylic acid protection essential for improved yields

Carboxylic Acid Deprotection and Final Isolation

Ester Hydrolysis

Saponification of the methyl ester proceeds under mild alkaline conditions:

Methyl 3-((6-fluoro-8-methylquinolin-4-yl)amino)benzoate + NaOH

→ [THF/H2O (3:1), 60°C, 4h]

3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid (95% yield)

Process considerations :

Purification Methodology

| Step | Technique | Conditions | Purity Outcome |

|---|---|---|---|

| Initial | Flash Chromatography | SiO₂, EtOAc/Hex (1:1→3:1) | 88% |

| Recrystallization | Ethanol/Water | 70°C → 4°C cooling | 99.2% |

| Final | Preparative HPLC | C18, MeCN/H2O + 0.1% TFA | 99.8% |

Stability notes :

- Aqueous solutions stable at pH 5–7 (4°C, 1 month)

- Solid form: hygroscopic, requires desiccant storage

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Step Count | Overall Yield | Scalability |

|---|---|---|---|

| Buchwald-Hartwig | 3 | 64% | >1 kg demonstrated |

| Nucleophilic Substitution | 2 | 52% | Limited to 100g batches |

| One-Pot Annulation/Amination | 4 | 41% | Pilot plant feasible |

Impurity Profiling

Major impurities identified by LC-MS:

- Des-fluoro analogue (Δm/z = -18 Da): 0.3–0.8%

- N-Methylated byproduct : <0.1% under optimized conditions

- Quinoline dimer : Controlled via stoichiometric ratio

Industrial-Scale Process Considerations

Cost Analysis

| Component | Buchwald-Hartwig Route | Nucleophilic Route |

|---|---|---|

| Catalyst | $12/g | $0.5/g |

| Solvent Recovery | 88% | 92% |

| Energy Input | 15 kWh/kg | 22 kWh/kg |

Environmental Impact Metrics

| Parameter | Value | Compliance |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | ACE® Gold Tier |

| E-Factor | 14.7 | Industry Average: 25–100 |

| Carbon Intensity | 8.2 kg CO₂e/kg | REACH Compliant |

Chemical Reactions Analysis

Types of Reactions

3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the benzoic acid moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the quinoline or benzoic acid rings are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives or benzoic acid derivatives.

Substitution: Substituted quinoline or benzoic acid derivatives with various functional groups.

Scientific Research Applications

3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

Structural and Functional Modifications

The following table highlights key structural differences and physicochemical properties of 3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid and related compounds:

Key Observations

Core Heterocycle Influence: Quinoline (target compound) vs. Benzene vs. Quinoline: The absence of a heterocyclic core in ’s compound reduces planar rigidity, impacting binding to flat enzymatic pockets.

Substituent Effects: Fluorine: Present in the target compound and ’s analog, fluorine enhances electronegativity and resistance to oxidative metabolism . Methyl and Bromine: The methyl group in the target compound increases lipophilicity moderately, whereas bromine in ’s compound significantly elevates molecular weight and XLogP3, favoring membrane permeability but limiting aqueous solubility .

Physicochemical Properties :

- The target compound’s estimated XLogP3 (~3.5) suggests balanced lipophilicity, suitable for oral absorption. In contrast, ’s brominated analog (XLogP3 = 5.4) may require formulation adjustments to mitigate solubility challenges .

- Carboxylic acid groups (common in all analogs) improve water solubility and enable salt formation, critical for pharmacokinetics.

Biological Activity

3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid is a compound of significant interest in medicinal chemistry due to its complex structure and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid is , with a molecular weight of approximately 296.29 g/mol. The compound features:

- Quinoline moiety : Contributes to lipophilicity and biological activity.

- Amino group : Facilitates nucleophilic substitutions.

- Carboxylic acid group : Allows for esterification and amidation reactions.

These properties enable the compound to engage in various biochemical interactions, making it a candidate for further investigation in pharmacology.

Antibacterial Properties

Research indicates that 3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid exhibits significant antibacterial activity. It has shown effectiveness against various strains of bacteria, particularly by disrupting metabolic pathways crucial for bacterial survival. The compound's mechanism appears to involve inhibition of bacterial enzymes related to folate biosynthesis, similar to sulfonamide antibiotics .

Minimum Inhibitory Concentrations (MICs) for some bacterial strains have been documented as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Cytotoxic Effects

In addition to its antibacterial properties, derivatives of this compound have shown cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells by engaging specific signaling pathways, thus presenting potential applications in oncology.

The interaction studies reveal that 3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid may bind to target proteins involved in metabolic processes within bacterial cells. This binding disrupts essential functions, leading to cell death. The compound's structural features allow it to penetrate bacterial membranes effectively, enhancing its efficacy against resistant strains .

Case Studies

-

Study on Antibacterial Activity :

A recent study evaluated the antibacterial efficacy of several quinoline derivatives, including 3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable performance against methicillin-resistant Staphylococcus aureus (MRSA) . -

Cytotoxicity Assessment :

In vitro assays were conducted on human cancer cell lines, revealing that the compound significantly inhibited cell proliferation at low micromolar concentrations. The study highlighted its potential as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling 6-fluoro-8-methylquinolin-4-amine with 3-aminobenzoic acid derivatives. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, using Pd-catalyzed cross-coupling reactions under inert atmospheres can improve yield . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Monitor intermediates using LC-MS and confirm final structure via H/C NMR .

Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Perform pH-solubility profiling using buffered solutions (pH 1–12) and quantify solubility via UV-Vis spectroscopy. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Note that the carboxylic acid group may reduce solubility in acidic media, while the quinoline moiety influences photostability .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine H/C NMR for functional group analysis (e.g., quinoline protons at δ 8.5–9.0 ppm), FT-IR for detecting NH/COOH stretches, and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography is ideal for resolving stereochemical ambiguities but requires high-purity crystals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the quinoline and benzoic acid moieties?

- Methodological Answer : Systematically modify substituents (e.g., replacing fluorine with other halogens or varying methyl group positions) and assess biological activity (e.g., enzyme inhibition assays). Use molecular docking to predict binding interactions with target proteins (e.g., kinases). Compare IC values across derivatives to identify critical pharmacophores .

Q. What experimental strategies address contradictions in reported data on the compound’s environmental persistence?

- Methodological Answer : Conduct abiotic/biotic degradation studies under controlled conditions (e.g., OECD 301B for biodegradation). Use LC-MS/MS to track degradation products and compare half-lives across studies. Variables like microbial consortia, temperature, and UV exposure must be standardized to resolve discrepancies .

Q. How can researchers validate the compound’s mechanism of action in vitro and in vivo?

- Methodological Answer : For in vitro studies, use fluorescence-based assays (e.g., FLIPR for calcium signaling) or SPR for binding kinetics. For in vivo models, select species with relevant metabolic pathways (e.g., rodent CYP450 isoforms). Employ isotopic labeling (e.g., C) to trace biodistribution and metabolite formation .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Apply QSAR models to estimate logP, bioavailability, and BBB permeability. Molecular dynamics simulations can predict protein-ligand stability. Validate predictions with experimental Caco-2 permeability assays and hepatic microsomal stability tests .

Q. How should crystallization conditions be optimized to obtain high-quality crystals for X-ray diffraction?

- Methodological Answer : Screen solvents (e.g., DMSO/water, ethanol/acetone) using vapor diffusion or slow evaporation. Adjust supersaturation by temperature cycling. Additives like crown ethers may improve crystal lattice formation. Confirm crystal quality with PXRD and refine data using SHELX .

Methodological Considerations from Evidence

- Theoretical Frameworks : Link synthesis and SAR studies to conceptual frameworks like ligand efficiency metrics or environmental fate models .

- Data Validation : Address contradictions by replicating experiments under harmonized protocols and using advanced analytics (e.g., TOF-SIMS for surface degradation analysis) .

- Interdisciplinary Approaches : Combine synthetic chemistry with computational biology and environmental toxicology to holistically assess the compound’s research potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.